molecular formula C10H10F2O B12433826 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12433826
M. Wt: 184.18 g/mol
InChI Key: CKGYXCMBPBDKJQ-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol It is a fluorinated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the fluorination of a suitable precursor, such as tetrahydronaphthalen-1-ol. One common method involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale fluorination reactions may require specialized equipment and safety measures due to the reactivity of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 5,7-difluoro-1,2,3,4-tetrahydronaphthalene .

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The fluorine atoms may also influence the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical behavior and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2

InChI Key

CKGYXCMBPBDKJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)F)O

Origin of Product

United States

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